tert-butyl N-(1-cyanocyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-cyanocyclopentyl)carbamate is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-cyanocyclopentyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-cyanocyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
tert-Butyl N-(1-cyanocyclopentyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyanocyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(1-cyclopentyl)carbamate
- tert-Butyl N-(1-cyanocyclohexyl)carbamate
Uniqueness
tert-Butyl N-(1-cyanocyclopentyl)carbamate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a cyanocyclopentyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Tert-butyl N-(1-cyanocyclopentyl)carbamate is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol. This compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a cyanocyclopentyl substituent, which contribute to its unique biological properties. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The structure of this compound can be represented as follows:
This compound features a central carbon atom bonded to both the tert-butyl and cyanocyclopentyl groups, making it an interesting target for organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to drug metabolism and pharmacokinetics. The following mechanisms have been proposed:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of enzymes such as cytochrome P450, which plays a crucial role in drug metabolism .
- Antimicrobial Activity : Some related compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.
- Anti-inflammatory Effects : There is evidence that compounds in this class may exert anti-inflammatory actions, potentially making them useful in treating inflammatory diseases.
Biological Activity Data Table
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of structurally related compounds, focusing on their ability to inhibit cytochrome P450 enzymes. The findings suggested that modifications to the carbamate structure could enhance inhibitory potency, indicating potential for drug development targeting metabolic pathways.
Case Study 2: Antimicrobial Activity
In another research effort, researchers evaluated the antimicrobial efficacy of various carbamate derivatives. This compound was included in the screening, revealing significant activity against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents.
Case Study 3: Anti-inflammatory Effects
Research on anti-inflammatory effects highlighted that certain derivatives can modulate inflammatory pathways. This compound was shown to downregulate pro-inflammatory cytokines in vitro, supporting its potential application in treating inflammatory conditions.
Properties
IUPAC Name |
tert-butyl N-(1-cyanocyclopentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMWZGZPJOFYIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587556 |
Source
|
Record name | tert-Butyl (1-cyanocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-99-1 |
Source
|
Record name | tert-Butyl (1-cyanocyclopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.